

# A Comparative Guide to the Bioavailability of Different Valsartan Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of various oral formulations of valsartan, an angiotensin II receptor blocker widely used in the management of hypertension and heart failure. The data presented is compiled from multiple bioequivalence and pharmacokinetic studies to offer an objective overview for researchers, scientists, and professionals in drug development.

Valsartan is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.<sup>[1]</sup> This inherent property makes its oral bioavailability sensitive to the formulation, with studies showing significant differences between solid and liquid dosage forms.<sup>[2][3]</sup> The absolute bioavailability of valsartan has been reported to be in the range of 10-35%.<sup>[4]</sup>

## Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for different valsartan formulations, providing a quantitative comparison of their bioequivalence. The parameters include the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).

| Formulation               | Dose (mg)    | AUC ( $\mu\text{g}\cdot\text{h}/\text{mL}$ or $\text{ng}\cdot\text{h}/\text{mL}$ )                      | Cmax ( $\mu\text{g}/\text{mL}$ or $\text{ng}/\text{mL}$ )              | Tmax (h)      | Study Population           | Reference |
|---------------------------|--------------|---------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------|---------------|----------------------------|-----------|
| Tablets (Reference)       | 160          | AUC <sub>0-48</sub> :<br>Not specified                                                                  | Not specified                                                          | Not specified | 24 healthy male volunteers | [5]       |
| Tablets (Test - Valzan®)  | 160          | Relative Bioavailability to Reference:<br>AUC <sub>0-48</sub> : 95.055%,<br>AUC <sub>0-∞</sub> : 94.55% | Relative Bioavailability to Reference:<br>AUC <sub>0-48</sub> : 97.23% | Not specified | 24 healthy male volunteers | [5]       |
| Tablets                   | 320 (4x80mg) | 44,893 $\mu\text{g}/\text{mL}\cdot\text{h}$                                                             | 6,430.3 $\mu\text{g}/\text{mL}$                                        | 2             | 15 healthy male volunteers | [6][7][8] |
| Capsules                  | 320 (4x80mg) | 44,963 $\mu\text{g}/\text{mL}\cdot\text{h}$                                                             | 5,831.4 $\mu\text{g}/\text{mL}$                                        | 2.5           | 15 healthy male volunteers | [6][7][8] |
| Tablets                   | 80           | AUC <sub>0-∞</sub> :<br>20,650 $\text{ng}\cdot\text{h}/\text{mL}$                                       | 2,808 $\text{ng}/\text{mL}$                                            | Not specified | Healthy adults             | [3]       |
| Oral Solution             | 80           | AUC <sub>0-∞</sub> :<br>34,310 $\text{ng}\cdot\text{h}/\text{mL}$                                       | 5,756 $\text{ng}/\text{mL}$                                            | Not specified | Healthy adults             | [3]       |
| Extemporaneous Suspension | 80           | AUC <sub>0-∞</sub> higher by 1.56-fold vs. tablet                                                       | Cmax higher by 1.93-fold vs. tablet                                    | Not specified | Healthy adults             | [2]       |
| Capsules (80mg)           | 80           | AUC: 8.54 $\text{mg}/\text{L}\cdot\text{h}$                                                             | 1.64 $\text{mg}/\text{L}$                                              | 2             | 12 healthy volunteers      | [9]       |

|                            |    |                         |           |   |                          |     |
|----------------------------|----|-------------------------|-----------|---|--------------------------|-----|
| Oral<br>Solution<br>(80mg) | 80 | AUC:<br>14.32<br>mg/L·h | 3.25 mg/L | 1 | 12 healthy<br>volunteers | [9] |
|----------------------------|----|-------------------------|-----------|---|--------------------------|-----|

## Key Findings from Comparative Studies

Bioequivalence studies comparing different brands of valsartan tablets have generally concluded that generic formulations are bioequivalent to the reference brand, with 90% confidence intervals for AUC and Cmax falling within the acceptable range of 80-125%.[\[5\]](#)

Studies comparing solid dosage forms like tablets and capsules have shown no statistically significant differences in their plasma concentration levels, indicating they are bioequivalent.[\[6\]](#) [\[7\]](#)[\[8\]](#)

However, significant differences in bioavailability are observed when comparing solid and liquid formulations. Both extemporaneous suspensions and oral solutions exhibit a higher rate and extent of absorption compared to tablets.[\[2\]](#)[\[3\]](#) The peak plasma concentration (Cmax) and the area under the concentration-time curve (AUC) for oral solutions and suspensions were found to be 1.5 to 2.2 times higher than those of the tablet formulation.[\[2\]](#)[\[3\]](#) This suggests that the dissolution of valsartan from the solid dosage form is a rate-limiting step in its absorption.

Food has a notable effect on the bioavailability of valsartan, decreasing the AUC by about 40% and Cmax by about 50%.[\[4\]](#)[\[10\]](#)

## Experimental Protocols

The methodologies employed in the cited bioequivalence studies generally follow a standard design. Below is a detailed description of a typical experimental protocol.

## Study Design

The most common study design is a randomized, two-way, crossover design.[\[5\]](#) In some cases, a four-period, fully replicated crossover design is used, particularly for highly variable drugs like valsartan.[\[1\]](#)[\[11\]](#)

- Participants: Healthy adult volunteers, typically male, are recruited for these studies.[\[5\]](#)[\[6\]](#)[\[7\]](#) [\[8\]](#) The number of participants can range from 15 to 78 subjects.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[11\]](#)

- Treatment Phases: The study consists of two or more periods separated by a washout period of at least 14 days to ensure complete elimination of the drug from the body before the next administration.[5]
- Drug Administration: Participants receive a single oral dose of either the test or reference formulation in each period, according to the randomization schedule.
- Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration (e.g., at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[5]

## Bioanalytical Method

Plasma concentrations of valsartan are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][10][11] Losartan is often used as an internal standard.[6][7][8]

## Pharmacokinetic and Statistical Analysis

The following pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis:

- $AUC_{0-t}$ : The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.[6]
- $AUC_{0-\infty}$ : The area under the plasma concentration-time curve from time zero to infinity.[6]
- $C_{max}$ : The maximum observed plasma concentration.[6]
- $T_{max}$ : The time to reach  $C_{max}$ .[6]
- $t_{1/2}$ : The elimination half-life.[5]

To determine bioequivalence, the 90% confidence intervals for the geometric mean ratios (test/reference) of log-transformed AUC and  $C_{max}$  are calculated.[6] For two formulations to be considered bioequivalent, these confidence intervals must fall within the range of 80.00% to

125.00%.<sup>[5]</sup><sup>[11]</sup> Analysis of variance (ANOVA) is used to assess the effects of formulation, period, sequence, and subject.<sup>[5]</sup><sup>[12]</sup>

## Experimental Workflow

The following diagram illustrates the typical workflow of a comparative bioavailability study for different valsartan formulations.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Bioavailability of valsartan oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. dergi.fabab.org.tr [dergi.fabab.org.tr]
- 5. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colombiamedica.univalle.edu.co [colombiamedica.univalle.edu.co]
- 7. A comparative, cross-over, double blind, randomized study for bioequivalence assessment between two formulations of valsartan capsules vs. tablets. | Colombia Medica [colombiamedica.univalle.edu.co]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- To cite this document: BenchChem. [A Comparative Guide to the Bioavailability of Different Valsartan Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12737899#comparative-bioavailability-of-different-valsartan-formulations>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)